molecular formula C5H6BrN3 B1523665 2-Bromo-5-hydrazinylpyridine CAS No. 1268882-60-5

2-Bromo-5-hydrazinylpyridine

Cat. No.: B1523665
CAS No.: 1268882-60-5
M. Wt: 188.03 g/mol
InChI Key: NNXMHHZWYHESGQ-UHFFFAOYSA-N
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Description

2-Bromo-5-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Hydrazinopyridines are known to have various biological activities. For instance, some indole derivatives, which are structurally similar to hydrazinopyridines, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The specific targets and pathways affected can vary widely depending on the exact structure of the compound .

In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of hydrazinopyridines. These factors can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The action of hydrazinopyridines can also be influenced by environmental factors. For example, the presence of other chemicals can affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydrazinylpyridine typically involves the bromination of pyridine derivatives followed by hydrazination. One common method involves the reaction of 6-bromopyridine-3-amine with sodium nitrite and hydrochloric acid at 0°C to form a diazonium salt, which is then reduced using tin(II) chloride dihydrate to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions, forming different oxidation states.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the hydrazinyl group.

Scientific Research Applications

2-Bromo-5-hydrazinylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Bromo-2-hydrazinopyridine
  • 2-Hydrazinopyridine
  • 2-Hydrazinopyrimidine

Comparison: 2-Bromo-5-hydrazinylpyridine is unique due to the presence of both bromine and hydrazinyl groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the bromine atom can be easily substituted, providing a versatile platform for the synthesis of various derivatives .

Properties

IUPAC Name

(6-bromopyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXMHHZWYHESGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-60-5
Record name 2-bromo-5-hydrazinylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To hydrazine monohydrate (5.51 mL, 114 mmol) was added 2-bromo-5-fluoropyridine (1.00 g, 5.68 mmol). The mixture was heated under microwave irradiation in a sealed, thick-walled glass tube for 1 h at 110° C. The thick, white suspension was poured into 60 mL water and stirred vigorously for 5 min. The precipitate was collected by filtration, rinsed with water, and then dried under reduced pressure to provide the title compound (0.35 g) as a white solid. LCMS m/z=188.2 [M+H]+; 1H NMR (400 MHz, DMSO-d6) δ ppm 4.13 (s, 2H), 7.09 (dd, J=8.7, 3.2 Hz, 1H), 7.11 (bs, 1H), 7.26 (d, J=8.6 Hz, 1H), 7.87 (d, J=2.9 Hz, 1H).
Quantity
5.51 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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